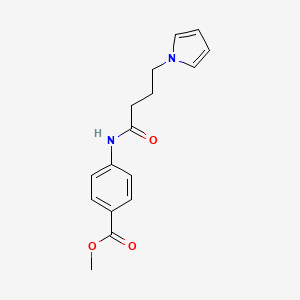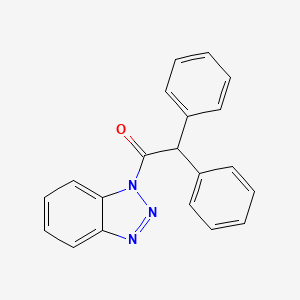![molecular formula C17H18FNO4S B2670684 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene CAS No. 2411296-49-4](/img/structure/B2670684.png)
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene, also known as FSO-Ph-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a member of the sulfonamide class of compounds and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene involves the inhibition of target enzymes and receptors. For example, it has been shown to bind to the active site of carbonic anhydrases, thereby inhibiting their activity. Similarly, it has been shown to inhibit the activity of histone deacetylases by binding to their catalytic site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific target enzyme or receptor that it inhibits. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can affect acid-base balance in the body. Inhibition of histone deacetylases can lead to changes in gene expression and cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene is its specificity for certain enzymes and receptors, which can make it a useful tool for studying their functions. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect.
Direcciones Futuras
There are several potential future directions for research on 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene. One area of interest is its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the activity of histone deacetylases, which are involved in the development and progression of cancer. Additionally, further studies could be conducted to explore its potential as an inhibitor of other enzymes and receptors, and to investigate its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butyl isocyanate to form the final compound.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes and receptors, including carbonic anhydrases, histone deacetylases, and the androgen receptor.
Propiedades
IUPAC Name |
1-tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-14-8-10-15(11-9-14)23-24(18,21)22/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMSWYNMQYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)

![2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2670608.png)

![Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2670610.png)
![2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2670611.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)
![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)



![N-(3-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2670623.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)